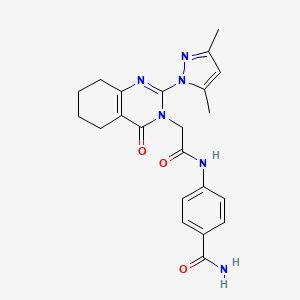![molecular formula C13H16Cl3NO2S B12183759 (2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B12183759.png)
(2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is a complex organic compound with the molecular formula C13H16Cl3NO2S . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a sulfonyl group attached to a trichlorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves several steps. One common method includes the reaction of 2-methylcyclohexylamine with 2,3,4-trichlorobenzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The trichlorophenyl ring can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-Methylcyclohexylamine: This compound lacks the sulfonyl and trichlorophenyl groups, making it less reactive and less versatile in chemical reactions.
(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine: This compound has a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C13H16Cl3NO2S |
|---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
2,3,4-trichloro-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H16Cl3NO2S/c1-8-4-2-3-5-10(8)17-20(18,19)11-7-6-9(14)12(15)13(11)16/h6-8,10,17H,2-5H2,1H3 |
InChI Key |
UAAFSZQLAUDXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B12183681.png)
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B12183684.png)

![5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline](/img/structure/B12183692.png)

![N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12183714.png)
![9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B12183718.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12183729.png)
![4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12183733.png)
![N-(2-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12183740.png)

![N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12183748.png)
![4,7-dimethoxy-1-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B12183756.png)
![N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12183758.png)
